molecular formula C17H15NO3 B2650314 2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione CAS No. 634166-30-6

2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B2650314
CAS No.: 634166-30-6
M. Wt: 281.311
InChI Key: WKEJPQHPSXPNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of novel materials, such as polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an isoquinoline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the isoquinoline moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon for hydrogenation reactions

Major Products Formed

    Oxidation Products: N-oxides

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, a simple heterocyclic aromatic organic compound.

    Quinoline: A structural isomer of isoquinoline with similar chemical properties.

    Phenethylamines: Compounds with a phenethylamine backbone, often with biological activity.

Uniqueness

2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione is unique due to the presence of both the isoquinoline and phenoxyethyl moieties, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(2-phenoxyethyl)-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-12-13-6-4-5-9-15(13)17(20)18(16)10-11-21-14-7-2-1-3-8-14/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEJPQHPSXPNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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